

3-(Bromomethyl)pyridazine CAS number and supplier information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Bromomethyl)pyridazine

Cat. No.: B1321611

[Get Quote](#)

An In-depth Technical Guide to **3-(Bromomethyl)pyridazine** and Its Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-(Bromomethyl)pyridazine**, a key heterocyclic building block, and its commonly used hydrobromide and hydrochloride salts. It is intended to serve as a technical resource for professionals in research and drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Properties

3-(Bromomethyl)pyridazine and its salts are important intermediates in the synthesis of a variety of biologically active molecules. The presence of the reactive bromomethyl group allows for its use as an alkylating agent in the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of **3-(Bromomethyl)pyridazine** and Its Salts

Property	3-(Bromomethyl)pyridazine	3-(Bromomethyl)pyridazine Hydrobromide	3-(Bromomethyl)pyridazine Hydrochloride
CAS Number	60023-36-1	1452483-94-1[1]	2060043-12-9[2]
Molecular Formula	C ₅ H ₅ BrN ₂	C ₅ H ₆ Br ₂ N ₂ [1]	C ₅ H ₆ BrClN ₂
Molecular Weight	173.01 g/mol	253.92 g/mol [1]	209.47 g/mol
Appearance	Not specified (likely an oil or low-melting solid)	Off-white to yellow solid	Solid
Purity	Typically >95%	>97% available[1]	Not specified

Synthesis and Experimental Protocols

The synthesis of **3-(bromomethyl)pyridazine** typically involves the bromination of a suitable precursor, such as 3-methylpyridazine. While specific, detailed, and reproducible experimental protocols for the direct synthesis of **3-(bromomethyl)pyridazine** are not readily available in public literature, a general and analogous procedure for the bromination of a methyl group on a heterocyclic ring involves the use of N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent.

General Experimental Protocol for Allylic/Benzyllic Bromination (Analogous Procedure)

This protocol is based on the well-established Wohl-Ziegler bromination and can be adapted for the synthesis of **3-(bromomethyl)pyridazine** from 3-methylpyridazine.

Materials:

- 3-Methylpyridazine
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (or AIBN)

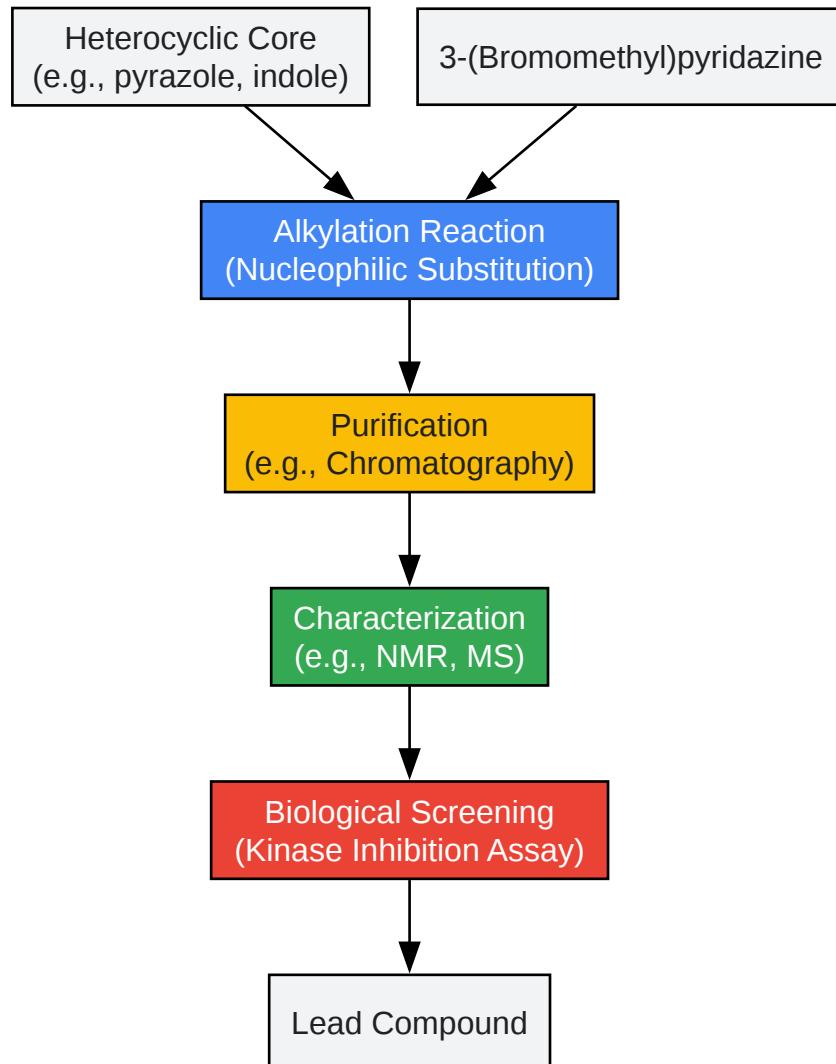
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Inert gas (Nitrogen or Argon)

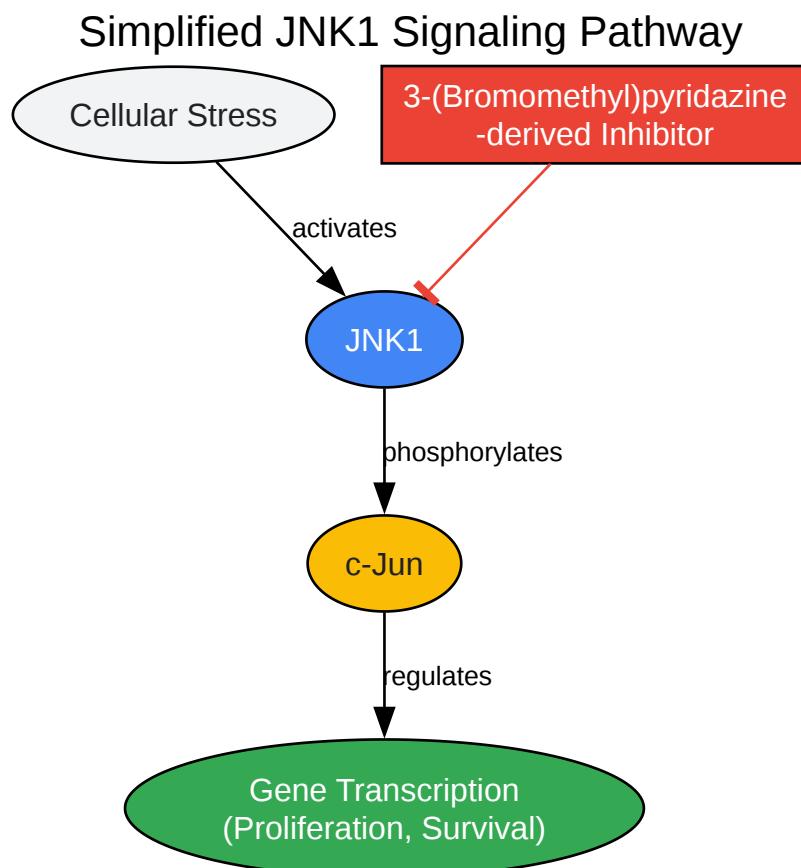
Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylpyridazine and the solvent under an inert atmosphere.
- Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of benzoyl peroxide.
- The reaction mixture is heated to reflux. The reaction can be monitored by TLC or GC-MS.
- Upon completion, the reaction mixture is cooled to room temperature.
- The succinimide byproduct is removed by filtration.
- The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
- The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **3-(bromomethyl)pyridazine** can be purified by column chromatography or distillation under reduced pressure.

To prepare the hydrobromide or hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of HBr or HCl in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.

Applications in Drug Discovery and Medicinal Chemistry


The pyridazine moiety is a significant scaffold in medicinal chemistry due to its unique physicochemical properties, including its polarity and ability to act as a bioisostere for other aromatic rings.^{[3][4]} **3-(Bromomethyl)pyridazine** serves as a crucial building block for


introducing the pyridazine core into drug candidates. A notable application is in the synthesis of kinase inhibitors, a major class of targeted cancer therapies.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Workflow for the Synthesis of a Generic Pyridazine-based Kinase Inhibitor

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using **3-(bromomethyl)pyridazine** as a key reagent. This typically involves the alkylation of a nucleophilic core, which could be an amine, thiol, or alcohol, present on another heterocyclic system.

Generic Kinase Inhibitor Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cenmed.com [cenmed.com]
- 2. parchem.com [parchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. jpsbr.org [jpsbr.org]
- 5. researchgate.net [researchgate.net]

- 6. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-(Bromomethyl)pyridazine CAS number and supplier information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1321611#3-bromomethyl-pyridazine-cas-number-and-supplier-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com